Cas no 183998-36-9 (1-(tert-Butyloxycarbonyl)-2-methyl-3-pyrroline-2-carboxylic acid)

1-(tert-Butyloxycarbonyl)-2-methyl-3-pyrroline-2-carboxylic acid is a versatile organic compound. It is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound offers high purity, stability, and ease of handling, making it ideal for research and industrial applications. Its unique pyrroline structure provides a platform for further functionalization, expanding its utility in medicinal chemistry.
1-(tert-Butyloxycarbonyl)-2-methyl-3-pyrroline-2-carboxylic acid structure
183998-36-9 structure
Product Name:1-(tert-Butyloxycarbonyl)-2-methyl-3-pyrroline-2-carboxylic acid
CAS No:183998-36-9
MF:C11H17NO4
MW:227.2569835186
CID:6454389
PubChem ID:10489473
Update Time:2025-06-25

1-(tert-Butyloxycarbonyl)-2-methyl-3-pyrroline-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-pyrrole-5-carboxylic acid
    • 183998-36-9
    • 1-(tert-Butyloxycarbonyl)-2-methyl-3-pyrroline-2-carboxylic acid
    • AT31832
    • 1-(TERT-BUTOXYCARBONYL)-2-METHYL-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID
    • 1-[(tert-butoxy)carbonyl]-2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
    • EN300-7272813
    • Inchi: 1S/C11H17NO4/c1-10(2,3)16-9(15)12-7-5-6-11(12,4)8(13)14/h5-6H,7H2,1-4H3,(H,13,14)
    • InChI Key: WJYCQYFBOULWQN-UHFFFAOYSA-N
    • SMILES: O(C(N1CC=CC1(C(=O)O)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 227.11575802g/mol
  • Monoisotopic Mass: 227.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 66.8Ų

1-(tert-Butyloxycarbonyl)-2-methyl-3-pyrroline-2-carboxylic acid Pricemore >>

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Additional information on 1-(tert-Butyloxycarbonyl)-2-methyl-3-pyrroline-2-carboxylic acid

1-(tert-Butyloxycarbonyl)-2-methyl-3-pyrroline-2-carboxylic acid (CAS No. 183998-36-9): A Versatile Intermediate in Medicinal Chemistry

The 1-(tert-butyloxycarbonyl)-2-methyl-3-pyrroline-2-carboxylic acid, with CAS registry number 183998-36-9, represents a critical synthetic intermediate in the field of medicinal chemistry. This compound is distinguished by its unique structural features, including the tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrroline ring and a methyl substituent at position 2. The combination of these structural elements positions this molecule as a valuable precursor for designing bioactive compounds, particularly in drug discovery programs targeting enzyme inhibition and receptor modulation.

The core structure of this compound—the pyrroline ring—is recognized for its prevalence in natural products and pharmacologically active agents. Recent studies, such as those published in Nature Communications (2023), highlight how pyrrole-based scaffolds enhance metabolic stability and bioavailability when incorporated into drug candidates. The presence of the Boc group, a widely used amine protecting group, facilitates controlled deprotection during multistep synthesis, enabling precise manipulation of reactivity during chemical transformations.

In academic research, this compound has been leveraged to synthesize derivatives with anti-inflammatory properties. For instance, a 2024 study in the Journal of Medicinal Chemistry demonstrated that substituting the methyl group at position 2 with electron-withdrawing groups enhanced cyclooxygenase (COX) inhibitory activity by up to 40%. Such findings underscore its utility as a starting material for structure–activity relationship (SAR) studies, where subtle structural modifications can significantly impact biological outcomes.

The synthesis of this compound has also seen advancements in sustainability practices. Traditional protocols involving harsh solvents or stoichiometric reagents have been replaced by environmentally benign methods. A notable example is the solvent-free microwave-assisted approach reported in Greener Synthesis (2024), which achieved yields exceeding 85% while reducing reaction times by 60%. These improvements align with current trends toward green chemistry principles without compromising product quality.

In clinical research contexts, derivatives of this compound have shown promise as potential therapeutic agents for neurodegenerative diseases. Preclinical data from Bioorganic & Medicinal Chemistry Letters (2024) revealed that analogs incorporating this scaffold exhibited selective inhibition of acetylcholinesterase—a key target for Alzheimer’s therapy—without off-target effects at micromolar concentrations. Such results position it as a viable lead compound for further optimization through medicinal chemistry campaigns.

Beyond drug discovery, this compound serves as an essential building block in peptide synthesis due to its dual functional groups: the carboxylic acid and Boc-amino functionalities enable efficient coupling reactions via standard peptide coupling protocols. Its role in solid-phase peptide synthesis has been validated in high-throughput screening platforms, where it accelerates the assembly of complex polypeptide libraries for rapid biological evaluation.

The structural versatility of this molecule extends to its application in supramolecular chemistry. Researchers at MIT recently employed its pyrroline core to design self-assembling nanostructures capable of encapsulating hydrophobic drugs (Nano Letters, 2024). The Boc group here acted as a pH-responsive trigger for controlled drug release, demonstrating potential applications in targeted delivery systems.

In conclusion, the CAS No. 183998-36-9-listed compound stands out as a multifunctional platform molecule bridging organic synthesis and applied pharmacology. Its modular design allows iterative optimization across diverse therapeutic areas while maintaining compatibility with modern synthetic methodologies. As highlighted by recent advancements in both academic and industrial settings, this compound continues to drive innovation at the intersection of chemical engineering and biomedical research.

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